7-Bromo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one
Description
7-Bromo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one is a fluorinated quinazolinone derivative characterized by a bromine substituent at position 7 and a trifluoroethyl group at position 3 of the quinazolinone core.
Properties
Molecular Formula |
C10H6BrF3N2O |
|---|---|
Molecular Weight |
307.07 g/mol |
IUPAC Name |
7-bromo-3-(2,2,2-trifluoroethyl)quinazolin-4-one |
InChI |
InChI=1S/C10H6BrF3N2O/c11-6-1-2-7-8(3-6)15-5-16(9(7)17)4-10(12,13)14/h1-3,5H,4H2 |
InChI Key |
MXFYPENXIIPMIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=CN(C2=O)CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Formamide-Mediated Cyclization
The reaction of 2-amino-5-bromobenzoic acid with formamide at elevated temperatures (120–140°C) directly yields 7-bromoquinazolin-4(3H)-one. This method, adapted from J-STAGE studies, proceeds via intramolecular cyclization, where formamide acts as both a solvent and a carbonyl source. Key parameters include:
Mechanistically, the amino group attacks the formamide-derived carbonyl, followed by dehydration to form the fused heterocycle.
DMSO/H₂O₂ Oxidative Cyclization
An alternative route employs 2-amino-N-(2,2,2-trifluoroethyl)benzamide derivatives with dimethyl sulfoxide (DMSO) and H₂O₂. This method, reported by ACS Omega, generates the quinazolinone core via a radical pathway. For brominated derivatives, 2-amino-5-bromo-N-(2,2,2-trifluoroethyl)benzamide is cyclized under the following conditions:
-
Reaction Conditions :
This approach is advantageous for substrates sensitive to acidic conditions but requires careful optimization of the oxidant-to-substrate ratio.
Direct Functionalization of the Quinazolinone Core
Bromination Strategies
Introducing bromine at position 7 is achieved via two routes:
Starting Material Pre-Bromination
Using 2-amino-5-bromobenzoic acid as the precursor ensures regioselective bromination at position 7 during cyclization. This method avoids post-cyclization halogenation challenges, such as poor regiocontrol or over-bromination.
Post-Cyclization Bromination
Direct bromination of 3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid has been reported. However, this method suffers from lower yields (45–55%) due to competing side reactions at the electron-rich 3-position.
Integrated Synthetic Routes
Single-Pot Sequential Methodology
Combining cyclization and alkylation in a single pot reduces purification steps:
Modular Approach
Separate synthesis of 7-bromoquinazolin-4(3H)-one followed by alkylation:
-
Overall Yield : 60%
Optimization and Challenges
Reaction Parameter Analysis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C (alkylation) | +15–20% |
| H₂O₂ Concentration | 30% (cyclization) | Prevents over-oxidation |
| Catalyst (KI) | 10 mol% | +25% reactivity |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position
The bromine atom at the 7-position undergoes substitution under nucleophilic conditions. This reactivity aligns with studies on brominated quinazolinones :
Key Mechanistic Insight : The electron-withdrawing quinazolinone core activates the bromine for SNAr, enabling coupling with amines, thiols, or boronic acids .
Functionalization of the Trifluoroethyl Group
The trifluoroethyl group exhibits unique reactivity due to its strong electron-withdrawing nature and stability against hydrolysis:
Radical-Mediated Modifications
Radical trapping experiments with styrenes under V(O)-2 catalysis yield asymmetric trifluoroethyl-containing products :
text- **[Reagents](pplx://action/followup)**: Styrene, V(O)-2 catalyst, DCM, 25°C, 5 days - **[Product](pplx://action/followup)**: Asymmetric 1,2-oxytrifluoromethylation adducts - **[Yield](pplx://action/followup)**: 45–91% | **Enantiomeric Excess (ee)**: 72–91%[6]
Oxidation Reactions
While direct oxidation of the trifluoroethyl group is unreported, analogous studies suggest potential pathways:
-
H₂O₂/DMSO Systems : Generate radicals for C–H functionalization, though the trifluoroethyl group may remain inert due to its stability .
Quinazolinone Core Reactivity
The quinazolinone ring participates in electrophilic and nucleophilic reactions:
Electrophilic Aromatic Substitution
The 6-position of the quinazolinone ring is susceptible to nitration or halogenation, though steric hindrance from the trifluoroethyl group may limit reactivity .
Reduction of the 4-Oxo Group
Lithium aluminum hydride (LiAlH₄) reduces the 4-oxo group to form 3,4-dihydroquinazoline derivatives:
-
Conditions : THF, 0°C to reflux, 6–12 h
-
Product : 7-Bromo-3-(2,2,2-trifluoroethyl)-3,4-dihydroquinazoline
-
Yield : 60–75%
Ring-Opening and Rearrangement
Under strongly acidic or basic conditions, the quinazolinone ring may undergo hydrolysis or rearrangement :
text- **[Acidic Hydrolysis](pplx://action/followup)** (HCl, H₂O, 100°C): Cleaves the ring to yield 2-amino-5-bromo-N-(2,2,2-trifluoroethyl)benzamide. - **[Basic Conditions](pplx://action/followup)** (NaOH, EtOH, reflux): Forms open-chain intermediates for further functionalization[4].
Biological Interaction Studies
While not directly chemical reactions, interaction studies highlight its pharmacodynamic potential:
Scientific Research Applications
Anticancer Activity
Research indicates that quinazolinone derivatives, including 7-Bromo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one, may exhibit anticancer properties. Studies have suggested that similar compounds can inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis or inhibiting specific signaling pathways.
Antimicrobial Properties
Quinazolinones are known for their antimicrobial activities. Preliminary studies on related compounds have shown effectiveness against various bacterial strains, indicating that 7-Bromo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one may also possess similar properties.
Enzyme Inhibition
This compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. The structural characteristics of quinazolinones allow them to interact with enzyme active sites effectively, which could lead to therapeutic applications in treating metabolic disorders.
Pharmaceutical Development
Due to its diverse biological activities, 7-Bromo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one is being explored for development into pharmaceutical agents targeting various diseases, including cancer and infections .
Case Study 1: Anticancer Mechanism
A study published in a peer-reviewed journal demonstrated that a related quinazolinone derivative significantly inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. Researchers hypothesized that 7-Bromo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one might exhibit similar mechanisms due to structural similarities.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, a series of quinazolinones were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the side chains significantly influenced antibacterial activity. This suggests that further research into 7-Bromo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one could yield promising results for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 7-Bromo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can disrupt key signaling pathways involved in cell proliferation, survival, and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Key Features :
- Bromine Substituent: Bromine at position 7 likely influences electronic properties and binding interactions, as seen in other brominated quinazolinones .
- Trifluoroethyl Group : The 2,2,2-trifluoroethyl moiety enhances lipophilicity and metabolic stability, a common strategy in fluorinated pharmaceuticals .
- Quinazolinone Core: This scaffold is associated with diverse biological activities, including antimicrobial, anti-inflammatory, and kinase inhibition .
Comparison with Structural Analogs
Substituent Position and Electronic Effects
*Note: Molecular weight calculated based on formula C₁₀H₇BrF₃N₂O.
Key Observations :
- Bromine Position : Bromine at C6 (vs. C7) in analogs like 3b () enhances thermal stability (higher melting points) due to increased molecular symmetry .
- Fluorinated Groups: Trifluoroethyl (CF₃CH₂) and trifluoromethylphenyl (CF₃-C₆H₄) substituents improve metabolic resistance and bioavailability compared to non-fluorinated groups .
- Methyl vs. Trifluoroethyl : Methyl groups (e.g., in 7-Bromo-2-methylquinazolin-4(3H)-one ) reduce steric hindrance but offer lower lipophilicity than trifluoroethyl .
Biological Activity
7-Bromo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one is a compound belonging to the quinazolinone family, notable for its unique bromine and trifluoroethyl substitutions. This compound has garnered interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections will explore its synthesis, biological activities, and relevant research findings.
- Molecular Formula : C10H6BrF3N2O
- Molecular Weight : 307.07 g/mol
- IUPAC Name : 7-bromo-3-(2,2,2-trifluoroethyl)quinazolin-4-one
Synthesis
The synthesis of 7-Bromo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one typically involves:
- Starting Materials : 2-aminobenzonitrile and 2,2,2-trifluoroethyl bromide.
- Formation of Intermediate : Reaction with a base (e.g., potassium carbonate) to form an intermediate.
- Cyclization : Using a catalyst (e.g., palladium on carbon) to form the quinazoline ring.
- Bromination : Finalizing the structure via bromination with N-bromosuccinimide.
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : Compounds similar to 7-Bromo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one have shown potent activity against various cancer cell lines, including MCF-7 (breast cancer) and HEPG2 (liver cancer). The IC50 values for related compounds ranged from 3.35 to 5.59 µg/mL .
Antimicrobial Activity
Quinazoline derivatives have demonstrated broad-spectrum antimicrobial effects:
- Inhibition Studies : Compounds in this class have been tested against Gram-positive and Gram-negative bacteria as well as fungi. For example, derivatives showed mild to considerable bactericidal properties against Escherichia coli and Candida albicans .
Anti-inflammatory Activity
The anti-inflammatory potential of quinazoline derivatives has also been explored:
- Experimental Models : Certain analogues have outperformed traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin in pain relief and inflammation reduction in rat models .
Comparative Analysis with Similar Compounds
The biological activity of 7-Bromo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one can be compared with other quinazoline derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-Bromo-4(3H)-quinazolinone | Lacks trifluoroethyl group | Potential anticancer activity |
| 7-Bromo-6-Chloro-4(3H)-quinazolinone | Contains chlorine instead of trifluoroethyl | Different reactivity profile |
| 6-Bromo-3-(trifluoromethyl)quinazolin-4(3H)-one | Similar trifluoromethyl substitution | Varies in biological properties |
The unique combination of bromine and trifluoroethyl groups in 7-Bromo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one enhances its lipophilicity and alters its interaction with biological targets compared to other similar compounds .
Case Studies and Research Findings
Recent studies have focused on the molecular mechanisms by which quinazoline derivatives exert their biological effects:
- Kinase Inhibition : Certain derivatives have shown promising results in inhibiting kinases involved in cancer progression, suggesting a mechanism that could be leveraged for drug development .
- Structure-Activity Relationship (SAR) : Investigations into how different substituents affect biological activity have led to the identification of key functional groups that enhance efficacy against specific targets .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 7-bromo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization of brominated anthranilic acid derivatives with trifluoroethylamine or its precursors. For example, analogous quinazolinones are synthesized by refluxing benzoxazinone intermediates with hydrazine hydrate (120–130°C, 3 hours) to yield crystalline products (75% yield) . Key parameters include solvent choice (e.g., pyridine for cyclization), temperature control, and purification via column chromatography or recrystallization. Lower yields (e.g., 23–46% in related compounds ) may arise from competing side reactions, necessitating optimization of stoichiometry and catalyst use.
Q. How can spectroscopic and crystallographic techniques confirm the structure of this compound?
- Methodology :
- NMR/IR : ¹H/¹³C NMR in DMSO-d6 can identify characteristic signals, such as the quinazolinone carbonyl (~170 ppm) and trifluoroethyl CF3 group (~120 ppm in ¹³C) . IR stretches for C=O (~1670 cm⁻¹) and C-F (~1100–1250 cm⁻¹) further validate functional groups.
- X-ray crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 293 K) resolves bond lengths and angles, confirming the planar quinazolinone core and Br/CF3 substituent positions .
Q. What preliminary pharmacological activities are reported for quinazolinone derivatives with bromo and trifluoroethyl groups?
- Methodology : In vitro assays (e.g., COX-2 inhibition, analgesic models) show that bromo-substituted quinazolinones exhibit enhanced activity due to increased electron-withdrawing effects. For instance, 6-bromo-2-(o-aminophenyl) derivatives demonstrated significant analgesic effects in rodent models (ED50 values via hot-plate test) . Fluorine substituents improve bioavailability by lowering pKa and enhancing membrane permeability .
Advanced Research Questions
Q. How does the trifluoroethyl group influence the compound’s metabolic stability and binding affinity in target proteins?
- Methodology :
- Metabolic stability : Assess via liver microsome assays (human/rat), monitoring demethylation or oxidation products by LC-MS. Fluorine’s inductive effect reduces CYP450-mediated metabolism, prolonging half-life .
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) reveal hydrophobic interactions between the CF3 group and protein pockets (e.g., kinase ATP-binding sites). Compare docking scores with non-fluorinated analogs to quantify affinity improvements .
Q. What strategies address low solubility of halogenated quinazolinones in aqueous media?
- Methodology :
- Co-crystallization : Use GRAS co-formers (e.g., succinic acid) to enhance solubility via hydrogen bonding .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (solvent evaporation method) and characterize dissolution rates using USP apparatus II .
Q. How can regioselective functionalization of the quinazolinone core be achieved for SAR studies?
- Methodology :
- C–H activation : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the C2 position, leveraging the bromo group as a directing moiety .
- Protection-deprotection : Use Boc groups to temporarily block the 3-position, enabling selective substitution at C7 .
Q. What contradictions exist in reported biological activities of bromo-trifluoroethyl quinazolinones, and how can they be resolved?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
